Estrone-d4 3-Sulfate Sodium Salt
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Overview
Description
Estrone-d4 3-Sulfate Sodium Salt is a deuterated form of Estrone 3-Sulfate Sodium Salt. It is a synthetic compound used primarily in scientific research. The deuterium atoms in this compound replace the hydrogen atoms in the parent compound, making it useful for various analytical and experimental purposes .
Scientific Research Applications
Estrone-d4 3-Sulfate Sodium Salt is widely used in scientific research due to its stability and isotopic labeling. Some key applications include:
Chemistry: Used as a standard in mass spectrometry for the quantification of estrogenic compounds.
Biology: Employed in studies of estrogen metabolism and hormone regulation.
Medicine: Investigated for its role in hormone replacement therapy and cancer research.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools .
Mechanism of Action
Target of Action
Estrone-d4 3-Sulfate Sodium Salt, like naturally produced estrogen, acts through binding to nuclear receptors in estrogen-responsive tissues . These receptors are the primary targets of this compound .
Mode of Action
Upon entering target cells freely, this compound interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA . This is the primary mode of action of this compound .
Biochemical Pathways
this compound modulates the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), through a negative feedback mechanism . This modulation affects the hormonal pathways and their downstream effects .
Pharmacokinetics
It’s known that this compound is transported into cells in a tissue-specific manner by active transport via organic-anion-transporting polypeptides . This transportation mechanism impacts the bioavailability of this compound .
Result of Action
The molecular and cellular effects of this compound’s action involve the regulation of gene transcription, leading to the formation of messenger RNA . This process results in the modulation of hormonal pathways and their downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound can enter into the surface water or groundwater with rainfall, irrigation infiltration, and surface runoff . These environmental factors need to be considered when studying the action of this compound .
Safety and Hazards
Future Directions
Estrone-d4 3-Sulfate Sodium Salt has been investigated for its potential in the detection and diagnosis of hormone-dependent breast cancers . The established methodology was applied to profile the presence of targeted estrogens in natural surface water samples . The potential leaching transport to groundwater of this compound requires further critical concern .
Biochemical Analysis
Biochemical Properties
Estrone-d4 3-Sulfate Sodium Salt interacts with various enzymes, proteins, and other biomolecules. It is involved in the modulation of the pituitary secretion of the gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), through a negative feedback mechanism .
Cellular Effects
This compound has several effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estrone-d4 3-Sulfate Sodium Salt involves the deuteration of Estrone followed by sulfation. The deuteration process typically uses deuterium gas or deuterated reagents to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often stabilized with additives like TRIS-d5 to prevent degradation during storage and handling .
Chemical Reactions Analysis
Types of Reactions
Estrone-d4 3-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion to estrone or estradiol derivatives.
Reduction: Formation of reduced estrogenic compounds.
Substitution: Replacement of functional groups on the aromatic ring
Common Reagents and Conditions
Oxidation: Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Employs reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes electrophilic aromatic substitution reagents like halogens or nitrating agents
Major Products
The major products formed from these reactions include various estrogenic compounds, which are useful in further biochemical and pharmacological studies .
Comparison with Similar Compounds
Estrone-d4 3-Sulfate Sodium Salt is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. Similar compounds include:
Estrone 3-Sulfate Sodium Salt: The non-deuterated form, commonly used in hormone studies.
Estradiol 3-Sulfate Sodium Salt: Another estrogen sulfate used in similar research contexts.
Estriol 3-Sulfate Sodium Salt: A related compound with different estrogenic activity .
This compound stands out due to its enhanced stability and utility in precise analytical applications, making it a valuable tool in scientific research .
Properties
CAS No. |
285979-80-8 |
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Molecular Formula |
C18H21NaO5S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
sodium;(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) sulfate |
InChI |
InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/i3D,7D2,10D; |
InChI Key |
VUCAHVBMSFIGAI-BTYLJWTCSA-M |
Isomeric SMILES |
[2H]C1=CC2=C(CCC3C2CCC4(C3CC(C4=O)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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